

Application Notes & Protocols for Assessing Flucloxacillin Penetration in Bone Tissue

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Compound of Interest

Compound Name: *Flucloxacillin*

Cat. No.: *B1213737*

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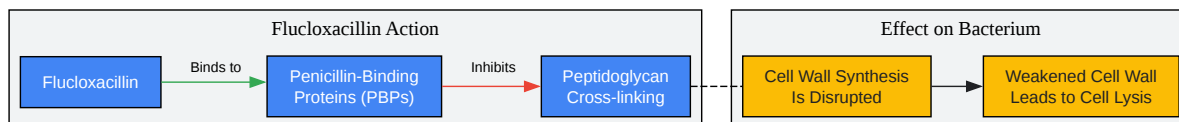
Audience: Researchers, scientists, and drug development professionals.

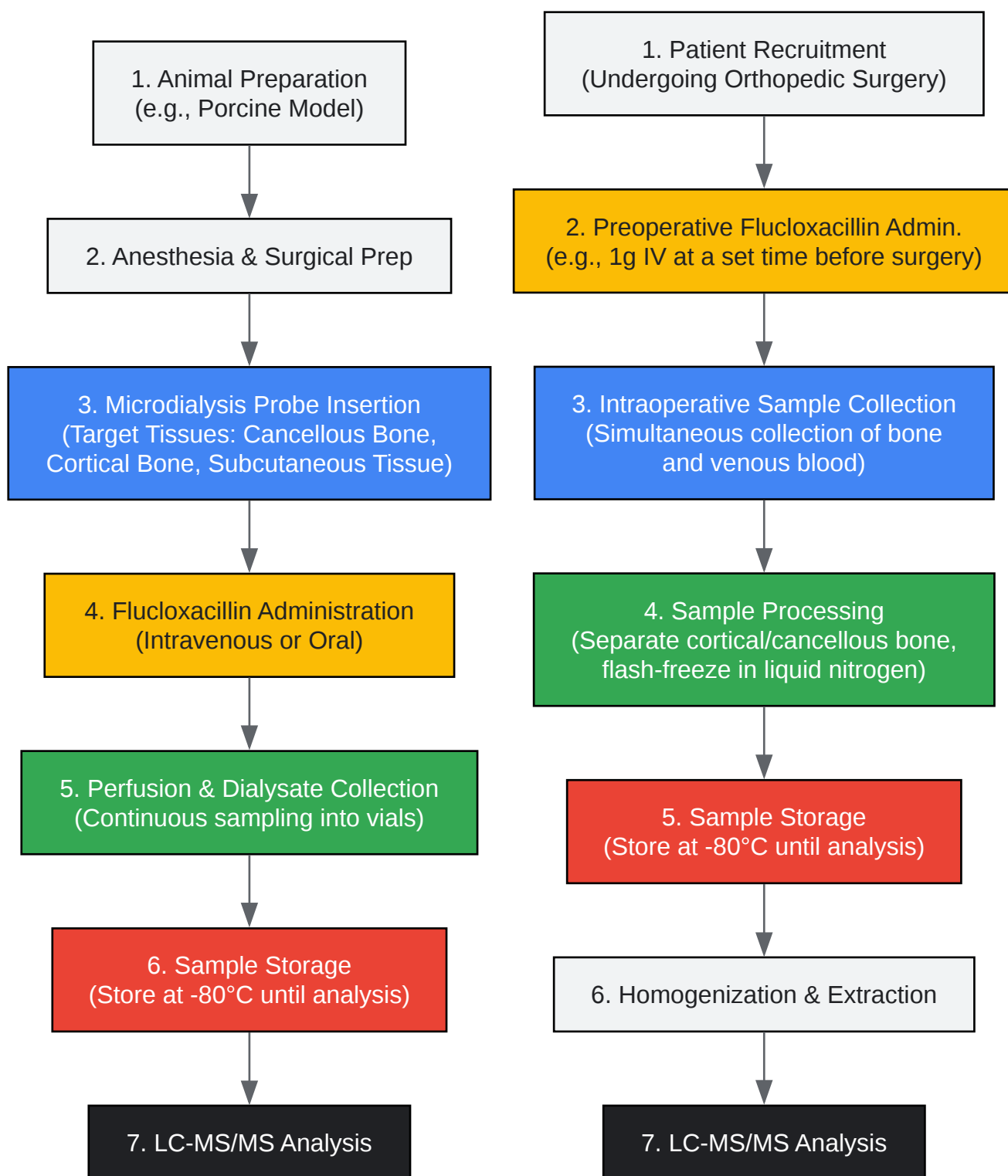
Introduction: **Flucloxacillin** is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing Gram-positive bacteria, particularly *Staphylococcus aureus*.^{[1][2]} It is a crucial agent in the management of skin, soft tissue, and bone infections like osteomyelitis.^{[3][4]} The clinical efficacy of **flucloxacillin** in bone infections is contingent upon its ability to penetrate the bone matrix and achieve concentrations exceeding the Minimum Inhibitory Concentration (MIC) for the target pathogen at the site of infection.^[5] The time that the free (unbound) drug concentration remains above the MIC (fT > MIC) is the key pharmacodynamic parameter for beta-lactam antibiotics.^{[5][6]}

These application notes provide a comprehensive overview of the methodologies required to accurately assess **flucloxacillin** penetration into bone tissue, presenting quantitative data from recent studies and detailed experimental protocols.

Mechanism of Action

Flucloxacillin, like other β -lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.^{[1][2]} It specifically inhibits the cross-linkage of peptidoglycan chains by binding to Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.^{[7][8]} This inhibition weakens the cell wall, leading to cell lysis and bacterial death.^{[3][7]} Its isoxazolyl side chain renders it resistant to degradation by β -lactamase enzymes produced by many resistant bacteria.^{[1][2]}





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